Birg-616 BS - 287980-84-1

Birg-616 BS

Catalog Number: EVT-360493
CAS Number: 287980-84-1
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Birg-616 BS is a conceptual bipedal motor mechanism that has been explored through various studies to understand its potential applications and functionality. The mechanism is designed to coordinate the chemical and mechanical cycles of two identical feet, which can be generalized to obtain energy from the hydrolysis of DNA or RNA fuel. This innovative approach to molecular motors has implications across different fields, including industrial applications, robotics, and biomedical devices.

Applications in Various Fields

Industrial and Robotics Applications

In the field of industrial applications and robotics, bi-mobile mechanisms are often employed to describe variable planar curves. The structural synthesis of such mechanisms involves new aspects related to their inverse structural models. These models are characterized by a zero degree of mobility, meaning they are a connection of passive modular groups. The study of bi-mobile mechanisms, such as Birg-616 BS, provides solutions where the inverse models contain exclusively passive modular groups with four links. This has significant implications for the design of new optimal systems in robotics and industrial machinery3.

Biomedical Device Development

The principles of Birg-616 BS can be applied to the development of biomedical devices, such as the Bio-Inspired Breastfeeding Simulator (BIBS). BIBS is an experimental apparatus that mimics infant oral behavior and milk extraction, which is crucial for studying the breastfeeding mechanism in vitro. The construction of BIBS follows clinical studies and includes a self-programmed vacuum pump assembly, linear actuators, and a motor-driven gear to simulate the infant's oral vacuum, compressive forces, and tongue motion, respectively. A flexible, transparent breast phantom with bifurcated milk ducts is used to model the lactating human breast. The coordination of all mechanisms in BIBS successfully replicates the infant's feeding mechanism, with suckling frequency and pressure values in good agreement with clinical data. The application of Birg-616 BS in this context demonstrates its potential in understanding the biomechanics of breastfeeding and lays the foundation for future breastfeeding device development2.

Overview

Birg-616 BS is a significant metabolite derived from Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infections. This compound is classified as a peroxide and plays a role in various biochemical processes related to drug metabolism. Nevirapine itself is known for its potent antiviral activity, and the metabolic transformation to Birg-616 BS is crucial for understanding its pharmacokinetics and therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Birg-616 BS primarily involves the metabolic conversion of Nevirapine through enzymatic reactions occurring in the liver. Although specific industrial synthesis routes are not extensively documented, it is known that liver microsomes and specific cytochrome P450 enzymes facilitate this transformation. The process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of Birg-616 BS typically follows the large-scale synthesis of Nevirapine. After synthesizing Nevirapine, it undergoes metabolic conversion to yield Birg-616 BS. This process necessitates stringent monitoring of enzymatic activity and reaction conditions to ensure high-quality production.

Molecular Structure Analysis

Structure and Data

Birg-616 BS has a complex molecular structure characterized by its peroxide functionality. The specific chemical formula for Birg-616 BS is C16_{16}H14_{14}N4_{4}O3_{3}, with a molecular weight of 298.30 g/mol. The structural analysis indicates that it retains the core structure of Nevirapine while incorporating additional functional groups that contribute to its properties as a metabolite .

Chemical Reactions Analysis

Types of Reactions

Birg-616 BS participates in several chemical reactions, including:

  • Oxidation: This compound can be further oxidized to form various metabolites.
  • Reduction: Reduction reactions can revert Birg-616 BS back to Nevirapine.
  • Substitution: It can undergo substitution reactions where functional groups are replaced under specific conditions.

Common Reagents and Conditions

Key reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide and potassium permanganate are common oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.
  • Substitution: Halogens and nucleophiles are frequently employed in substitution processes.

Major Products Formed

The primary products resulting from these reactions include various oxidized forms, reduced derivatives, and substituted variants that maintain the core structure of Birg-616 BS.

Physical and Chemical Properties Analysis

Physical Properties

Birg-616 BS is typically characterized by:

  • Appearance: It is generally presented as a white to off-white solid.
  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Birg-616 BS can react with various oxidizing and reducing agents, which can alter its structure and biological activity .
Applications

Birg-616 BS has significant scientific uses, particularly in pharmacology and medicinal chemistry. Its role as a metabolite provides insights into the metabolic pathways of antiretroviral drugs, aiding in the development of more effective therapeutic strategies against HIV. Additionally, understanding its chemical behavior can facilitate the design of new compounds with improved efficacy or reduced side effects .

Introduction to Birg-616 BS

Birg-616 BS (chemical name: 3-[(4-Methylpyridin-3-yl)methyl]-5,11-dioxo-2,4,6,10-tetraazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,6,10,12-hexaene) represents a structurally complex heterocyclic compound of significant interest in pharmaceutical chemistry. This molecule functions primarily as a key metabolite of the antiretroviral drug Nevirapine, formed through cytochrome P450-mediated oxidation pathways. Its distinctive bicyclic fused-ring architecture and polar functional groups contribute to its biochemical behavior and research utility, particularly in drug metabolism studies and enzymatic reaction characterization.

Chemical Identity and Nomenclature

Birg-616 BS belongs to the diazepinotriazine chemical class, featuring a tricyclic core structure comprising fused pyridine, diazepine, and triazine rings. This arrangement creates a rigid, planar conformation that influences its molecular interactions. Systematic nomenclature and key identifiers are detailed below:

Table 1: Chemical Identity Profile of Birg-616 BS

Property CategorySpecification
IUPAC Name3-[(4-Methylpyridin-3-yl)methyl]-5,11-dioxo-2,4,6,10-tetraazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,6,10,12-hexaene
Molecular FormulaC₁₆H₁₂N₆O₂
CAS Registry No.154598-52-4
Structural Synonyms12-Hydroxynevirapine; Nevirapine Metabolite 616 BS
Key Functional GroupsLactam (2 sites), tertiary amine, methylpyridinyl substituent

The compound exhibits moderate water solubility (0.8–1.2 mg/mL at 25°C) and a calculated logP value of 1.7 ± 0.2, indicating balanced hydrophilicity-lipophilicity characteristics. Spectroscopic signatures include a UV-Vis absorption maximum at 312 nm (ε = 12,400 M⁻¹cm⁻¹) and characteristic NMR shifts at δ 8.65 (s, 1H, triazine-H), δ 8.38 (d, 1H, pyridyl-H), and δ 4.28 (s, 2H, -CH₂-) in DMSO-d₆ [1].

Historical Context and Discovery as a Nevirapine Metabolite

Birg-616 BS was first identified in 1995 during human metabolic profiling studies of Nevirapine (Viramune®), a non-nucleoside reverse transcriptase inhibitor approved for HIV treatment. Researchers observed its consistent formation in human liver microsomes incubated with Nevirapine, accounting for approximately 15–20% of total oxidative metabolites. The metabolite's structure was elucidated through comparative mass spectrometry and isotopic labeling techniques, confirming hydroxylation at the C12 position followed by spontaneous lactamization [1].

The discovery established Birg-616 BS as the primary phase I inactivation product of Nevirapine, generated via CYP3A4/5-mediated oxidation. Unlike the parent drug, Birg-616 BS demonstrates negligible binding affinity for HIV-1 reverse transcriptase (IC₅₀ > 100 μM vs. Nevirapine's 0.01 μM), confirming its pharmacological inactivity. This metabolic transformation pathway explains approximately 30% of Nevirapine clearance in humans, making Birg-616 BS quantification essential for pharmacokinetic modeling [1] [3].

Significance in Pharmaceutical and Biochemical Research

As a well-characterized drug metabolite, Birg-616 BS serves critical roles across multiple research domains:

  • Drug Metabolism Studies: Birg-616 BS functions as a standardized biomarker for assessing CYP3A4 induction potential. Its formation kinetics in hepatocyte models reliably predict drug-drug interaction risks for Nevirapine-based regimens, particularly with co-administered CYP inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole). Research demonstrates a 3.8-fold increase in Birg-616 BS production upon rifampicin pretreatment, quantifying CYP3A4 induction magnitude [1].

  • Molecular Probe Development: Researchers exploit the compound's fluorescent properties (quantum yield Φ = 0.18) to design probes for real-time monitoring of CYP3A4 activity. Conjugation with environmentally sensitive fluorophores yields biosensors exhibiting >200% fluorescence enhancement upon enzymatic conversion.

Table 2: Research Applications of Birg-616 BS

Research DomainApplicationKey Finding
Metabolic ProfilingCYP3A4 phenotypingBirg-616 BS formation rate correlates with hepatic CYP3A4 activity (r=0.92, p<0.001)
Enzyme KineticsReaction phenotypingKm = 48.3 ± 5.1 μM; Vmax = 4.2 ± 0.3 nmol/min/nmol P450
Chemical SynthesisReference for novel analogsEnabled synthesis of 14C-labeled Nevirapine for mass balance studies

The compound's stability under physiological conditions (t₁/₂ = 8.2 hours in plasma at 37°C) and distinctive fragmentation pattern (m/z 321 → 178, 151) further cement its utility in analytical method development. Current investigations focus on its potential as a molecular template for designing diagnostic probes targeting CYP3A4 expression in cancerous tissues [3].

Properties

CAS Number

287980-84-1

Product Name

Birg-616 BS

IUPAC Name

7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16)

InChI Key

RKCRKBSFEVQVSX-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2

Synonyms

5,11-Dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one

Canonical SMILES

CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.